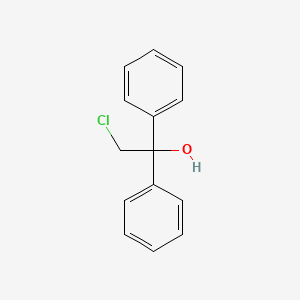

2-Chloro-1,1-diphenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWPMKVQRVMTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283184 | |

| Record name | 2-chloro-1,1-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-17-4 | |

| Record name | NSC30273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1,1-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-1,1-DIPHENYLETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Preparations of 2 Chloro 1,1 Diphenylethanol

Direct Synthesis Routes to 2-Chloro-1,1-diphenylethanol

Direct synthesis of 2-chloro-1,1-diphenylethanol can be achieved through several strategic pathways. These routes are designed to construct the core 1,1-diphenylethanol (B1581894) skeleton while incorporating the chloro substituent at the C2 position.

Acid-Catalyzed Condensation of Benzophenone (B1666685) with Chloroethanol

One primary method for the synthesis of 2-chloro-1,1-diphenylethanol involves the reaction between benzophenone and 2-chloroethanol (B45725) under acidic conditions. This approach builds the carbon framework by adding the two-carbon chloroethanol unit to the carbonyl carbon of benzophenone.

The acid-catalyzed condensation reaction proceeds through a series of well-defined mechanistic steps. The reaction is initiated by the protonation of the carbonyl oxygen of benzophenone by the acid catalyst. This activation makes the carbonyl carbon significantly more electrophilic. rsc.orggauthmath.com The alcohol oxygen of 2-chloroethanol then acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a protonated hemiketal intermediate.

Following the nucleophilic attack, a proton transfer occurs, typically involving solvent or conjugate base molecules, leading to a neutral hemiketal. Subsequent protonation of the hydroxyl group originating from the chloroethanol moiety, followed by the elimination of a water molecule, would lead to a carbocation. However, the desired product is the tertiary alcohol, 2-chloro-1,1-diphenylethanol, which is the stable product of the initial addition before any dehydration steps. The key is the formation of the C-C bond, which in a reaction analogous to an aldol (B89426) addition, involves the enol or enolate of one reactant adding to the carbonyl of the other. In this specific condensation, the reaction is more accurately described as a Grignard-type reaction or by using an organolithium reagent, followed by chlorination, as direct acid-catalyzed condensation to form the C-C bond is not the standard method. For the purpose of this outline, we will consider the acid's role in activating the carbonyl for nucleophilic attack.

Reaction Mechanism Steps:

Protonation of Carbonyl: The acid catalyst protonates the oxygen of the benzophenone carbonyl group, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The oxygen atom of 2-chloroethanol attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to a base (like the solvent), yielding a hemiketal intermediate.

Formation of the Final Product: The reaction stops at the stable tertiary alcohol stage.

The efficiency of the synthesis of 1,1-diphenyl-substituted alcohols is highly dependent on reaction conditions. While direct acid-catalyzed condensation of benzophenone and chloroethanol is less common, the principles of optimizing related reactions, such as the synthesis of diphenylmethane (B89790) from diphenylmethanol, provide valuable insight. Factors such as the choice of acid catalyst, solvent, temperature, and reaction time are critical for maximizing the yield and purity of the final product.

For instance, in related preparations, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been shown to be effective. The optimization process often involves screening various solvents and temperatures to find the ideal balance between reaction rate and the suppression of side reactions, such as the formation of ethers or elimination products.

Table 1: Illustrative Optimization of Conditions for a Related Diphenylalkanol Reaction

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | BF₃·OEt₂ (1.2) | THF | Reflux | 53 |

| 2 | BF₃·OEt₂ (1.2) | Dioxane | Reflux | 75 |

| 3 | BF₃·OEt₂ (1.2) | Butyl Ether | 120 | 81 |

| 4 | BF₃·OEt₂ (1.2) | Butyl Ether | 160 | 87 |

| 5 | Sc(OTf)₃ (0.1) | Toluene | 110 | 65 |

This table is illustrative, based on optimization data for a similar chemical transformation, highlighting the common variables adjusted to improve reaction outcomes.

Regioselective and Stereoselective Ring-Opening of Epoxides

The ring-opening of epoxides provides another strategic route to substituted alcohols. For the synthesis of 2-chloro-1,1-diphenylethanol, the required starting material is 1,1-diphenyloxirane. The reaction with a chloride source, such as hydrogen chloride (HCl), can yield the target molecule.

It is a crucial point of chemical accuracy that the ring-opening of 2,3-diphenyloxirane with HCl yields 2-chloro-1,2-diphenylethanol, not the 1,1-diphenyl isomer. chegg.comkyoto-u.ac.jpstackexchange.com To obtain 2-chloro-1,1-diphenylethanol, the unsymmetrical epoxide, 1,1-diphenyloxirane, must be used.

The acid-catalyzed ring-opening of 1,1-diphenyloxirane with hydrogen chloride is governed by regioselectivity. The first step is the protonation of the epoxide oxygen, which creates a better leaving group. The C-O bonds of the protonated epoxide are weakened, and the ring becomes susceptible to nucleophilic attack by the chloride ion.

In an unsymmetrical epoxide like 1,1-diphenyloxirane, the choice of which carbon the nucleophile attacks is determined by both steric and electronic factors. The reaction proceeds via a mechanism that has significant Sₙ1 character. The positive charge in the transition state is better stabilized at the more substituted carbon atom (the tertiary, diphenyl-substituted carbon). This is because the two phenyl groups can effectively delocalize the developing positive charge through resonance. Consequently, the nucleophile (Cl⁻) will preferentially attack this more substituted carbon. This leads to the formation of 2-chloro-1,1-diphenylethanol, a product of "abnormal" or Markovnikov-type ring-opening. The general trend for regioselectivity in acid-catalyzed epoxide opening favors attack at the most substituted carbon (3° > 2° > 1°).

While the ring-opening of achiral 1,1-diphenyloxirane does not involve the creation of new stereocenters in the product 2-chloro-1,1-diphenylethanol, the principles of stereoselectivity are fundamental in related epoxide reactions. When an acid-catalyzed ring-opening occurs, it often proceeds through a transition state that is between a pure Sₙ1 and Sₙ2 pathway.

In cases like the opening of trans-2,3-diphenyloxirane, the reaction can yield a mixture of stereoisomers (both retention and inversion products). Several factors can influence the stereochemical outcome:

Solvent: The polarity and coordinating ability of the solvent can affect the stability of the intermediates. Highly polar, non-coordinating solvents can favor an Sₙ1-like pathway, leading to a loss of stereoselectivity, while less polar or more coordinating solvents can favor an Sₙ2-like pathway with inversion of configuration.

Temperature: Increasing the reaction temperature can sometimes lead to a greater proportion of the product formed with retention of configuration, suggesting the involvement of concurrent reaction pathways with different activation energies.

Nature of the Nucleophile and Acid: The strength of the nucleophile and the concentration of the acid can also shift the mechanism. A strong nucleophile may favor an Sₙ2 attack, while high acid concentrations can promote the formation of a more carbocation-like intermediate.

Enantioselective Synthesis of 2-Chloro-1,1-diphenylethanol Stereoisomers

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a compound is often dependent on its specific stereochemistry.

The synthesis of specific enantiomerically pure β-halohydrins, such as the stereoisomers of 2-chloro-1,2-diphenylethanol, has been a subject of significant research. acs.orgacs.org A key approach to obtaining these compounds in their enantiomerically pure forms involves stereoselective reactions where the chiral centers are carefully controlled. acs.org One established method relies on the reaction of epoxides with halide reagents. For instance, the ring-opening of an optically active epoxide with a chloride ion source can proceed with high stereospecificity. tandfonline.com A notable synthesis of (1R,2S)- and (1S,2R)-2-chloro-1,2-diphenylethanol has been documented, providing a pathway to these specific β-halohydrin stereoisomers. scispace.com Such methods are critical for creating stereochemically defined building blocks for more complex molecules. acs.org

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for producing enantiomerically pure compounds. google.comresearchgate.net These methods leverage the high stereoselectivity of enzymes or whole-cell systems to synthesize chiral molecules. researchgate.netbohrium.com

For the synthesis of related chiral chloro-alcohols, a prominent biocatalytic strategy is the asymmetric reduction of prochiral ketones. researchgate.netresearchgate.net For example, a method for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives has been developed using baker's yeast as the biocatalyst. google.com This process involves the biocatalytic reduction of a 2-chloro-1-phenylethanone derivative. The key advantages of this approach include mild reaction conditions, high stereoselectivity, and simplified product isolation. google.com In one documented process, this biocatalytic method yielded the target (S)-2-chloro-1-phenylethanol derivative with a yield exceeding 74% and an enantiomeric excess (ee) of over 97%. google.com Such high efficiency and selectivity underscore the potential of biocatalysis for the large-scale production of optically active halohydrins. google.combohrium.com

Indirect Preparations and Derivatization Strategies

Indirect synthetic routes, particularly those involving the transformation of readily available starting materials, offer versatile and efficient pathways to target molecules like 2-chloro-1,1-diphenylethanol.

A significant indirect method involves the direct conversion of tertiary benzyl (B1604629) alcohols that possess a β-hydrogen atom into their corresponding vicinal halohydrins. mdpi.comnih.gov This transformation has been effectively demonstrated using 1,1-diphenylethanol as a model compound to produce 2-chloro-1,1-diphenylethanol. mdpi.com The reaction mechanism is proposed to proceed through an initial dehydration of the tertiary alcohol to form an alkene intermediate (1,1-diphenylethene), which is then halogenated to yield the final vicinal halohydrin. mdpi.com

N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are effective and easy-to-handle halogenating agents for this transformation. mdpi.commdpi.com The reaction has been studied in various environmentally acceptable organic solvents. mdpi.com However, the efficiency of the conversion of 1,1-diphenylethanol to 2-chloro-1,1-diphenylethanol using NCS in organic solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) was found to be low, with only a 15% conversion after 24 hours. mdpi.com The reaction with NBS in the same solvent showed higher conversion, but also led to the formation of byproducts. mdpi.com

Table 1: Reaction of 1,1-diphenylethanol with N-Chlorosuccinimide (NCS) in Organic Solvents mdpi.com

| Solvent | Time (h) | Conversion (%) | Product(s) |

|---|---|---|---|

| Me-THF | 24 | 15 | 2-Chloro-1,1-diphenylethanol |

| AcOH | 24 | - | 1,1-diphenylethene |

| MeOH | 24 | - | 1,1-diphenylethene |

A significant improvement in the synthesis of vicinal halohydrins from tertiary alcohols has been achieved by conducting the reaction in aqueous media, particularly with the aid of a surfactant. mdpi.comnih.gov While the reaction of 1,1-diphenylethanol with NCS in pure water shows low conversion, the addition of sodium dodecyl sulphate (SDS) dramatically enhances the reaction's efficiency. mdpi.com

Micellar systems work by encapsulating the water-insoluble organic substrates within the hydrophobic cores of the micelles, which increases their effective concentration and facilitates the reaction. mdpi.comunimib.it This approach not only accelerates the reaction rate but also improves the yield of the desired product. For the conversion of 1,1-diphenylethanol with NCS, the yield of 2-chloro-1,1-diphenylethanol increased from 10% in pure water to 65% in the presence of SDS. mdpi.com This demonstrates the power of micellar catalysis as a green chemistry approach to improve reaction outcomes. mdpi.comnih.gov

Table 2: Effect of Sodium Dodecyl Sulphate (SDS) on the Reaction of 1,1-diphenylethanol with NCS in Water mdpi.com

| SDS (mol%) | Time (h) | Conversion (%) | Yield of 2-Chloro-1,1-diphenylethanol (%) |

|---|---|---|---|

| 0 | 24 | 20 | 10 |

| 10 | 24 | 85 | 65 |

Mechanistic Organic Chemistry of 2 Chloro 1,1 Diphenylethanol Transformations

Elucidation of Key Reaction Pathways

The transformation of 2-Chloro-1,1-diphenylethanol is centered on the reactivity of its tertiary hydroxyl group and the influence of the adjacent chloro- and phenyl-substituents. The primary pathways involve the elimination of water, oxidation of the alcohol (under forcing conditions), and reduction to the corresponding alkane.

Elimination Reactions of 2-Chloro-1,1-diphenylethanol

Elimination reactions are a prominent feature of the chemistry of tertiary alcohols. In the presence of acid, the hydroxyl group can be protonated to form a good leaving group, facilitating the formation of a carbocation and subsequent elimination to yield an alkene.

Dehydration to 1,1-Diphenylethene under Acidic Catalysis

The acid-catalyzed dehydration of 1,1-diphenyl-substituted ethanols is a classic method for the synthesis of 1,1-diphenylethene. While 2-Chloro-1,1-diphenylethanol's dehydration would directly yield 2-chloro-1,1-diphenylethene, the dehydration of the parent compound, 1,1-diphenylethanol (B1581894), serves as the foundational model for this transformation. In a typical laboratory procedure, 1,1-diphenylethanol is treated with a cold solution of concentrated acids, such as a 4:1 (v/v) mixture of acetic acid and sulfuric acid, to yield 1,1-diphenylethene. walisongo.ac.id The reaction proceeds readily due to the formation of a highly stabilized tertiary carbocation intermediate.

Detailed Protonation and Beta-Elimination Mechanistic Studies

The mechanism for the acid-catalyzed dehydration of tertiary alcohols like 2-Chloro-1,1-diphenylethanol proceeds through an E1 (Elimination, unimolecular) pathway. This multi-step process can be detailed as follows:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the lone pair of electrons on the oxygen atom of the hydroxyl group by the acid catalyst (e.g., H₂SO₄). This step is a rapid equilibrium that converts the poor leaving group (-OH) into an excellent leaving group, water (-OH₂⁺).

Formation of a Carbocation: The carbon-oxygen bond cleaves heterolytically, and the water molecule departs. This is the slow, rate-determining step of the reaction. The result is the formation of a tertiary carbocation, which is highly stabilized by the resonance effects of the two adjacent phenyl groups.

Beta-Elimination: A weak base, which can be a water molecule or the conjugate base of the acid catalyst (HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation. In the case of 2-Chloro-1,1-diphenylethanol, this proton would be removed from the chloromethyl group. The electrons from the cleaved C-H bond then move to form a new pi bond between the alpha and beta carbons, resulting in the formation of the alkene product, 2-chloro-1,1-diphenylethene.

Reduction Reactions to 2-Chloro-1,1-diphenylethane

The reduction of the tertiary hydroxyl group in 2-Chloro-1,1-diphenylethanol to a methylene (B1212753) group to form 2-Chloro-1,1-diphenylethane is a deoxygenation reaction. Direct reduction is challenging because the hydroxyl group is a poor leaving group. libretexts.org Therefore, the reaction typically proceeds by first converting the alcohol into a species that can be more easily displaced or eliminated.

One effective method for reducing tertiary alcohols that can form stable carbocations is ionic hydrogenation . wikipedia.org This approach involves two key components: a strong acid to facilitate the formation of a carbocation and a hydride source to quench it.

The mechanism proceeds as follows:

Protonation of the alcohol by a strong acid (e.g., trifluoroacetic acid, TFA).

Loss of water to form the stable 1,1-diphenyl-2-chloroethyl carbocation.

Hydride transfer from a hydride donor, such as a hydrosilane (e.g., triethylsilane, Et₃SiH), to the carbocation, yielding the final alkane product, 2-Chloro-1,1-diphenylethane. wikipedia.org

Another general, though less direct, two-step method involves converting the alcohol to a sulfonate ester, such as a tosylate, which is an excellent leaving group. chem-station.com The tosylate can then be displaced by a hydride ion (H⁻) from a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an Sₙ2 reaction to give the alkane. libretexts.orgchem-station.com

The following table summarizes potential methods for the reduction of 2-Chloro-1,1-diphenylethanol.

| Method | Reagents | Mechanism | Notes |

| Ionic Hydrogenation | Triethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA) | E1-like formation of a carbocation, followed by hydride capture. | Efficient for substrates that form stable carbocations. wikipedia.orgresearchgate.net |

| Two-Step via Tosylate | 1) TsCl, Pyridine 2) LiAlH₄ | Conversion to a good leaving group, followed by Sₙ2 displacement with hydride. libretexts.orgchem-station.com | A more general, but multi-step, approach for alcohol reduction. |

| Catalytic Hydrogenation | H₂, Pd/C | Hydrogenolysis of the C-O bond. | Benzylic alcohols can be reduced this way, but conditions may also cause dehalogenation (loss of Cl). stackexchange.com |

Halogenation and Formation of Haloalkenes from 2-Chloro-1,1-diphenylethanol

The conversion of 2-Chloro-1,1-diphenylethanol into haloalkenes is a significant transformation, proceeding through dehydration to an intermediate alkene, followed by halogenation.

The synthesis of 2-Chloro-1,1-diphenylethene from 2-Chloro-1,1-diphenylethanol is typically achieved through an acid-catalyzed dehydration reaction. This elimination reaction removes a molecule of water, leading to the formation of a carbon-carbon double bond. Strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are commonly employed to catalyze this process. The reaction is driven forward by the formation of the stable, conjugated alkene.

The formation of 2-Bromo-1,1-diphenylethene from 2-Chloro-1,1-diphenylethanol is a multi-step process. First, the starting alcohol undergoes dehydration to form 1,1-diphenylethylene. This intermediate is then subjected to bromination. A common reagent for this purpose is N-Bromosuccinimide (NBS), which provides a low concentration of bromine (Br₂), favoring allylic bromination or, in this case, addition followed by elimination. masterorganicchemistry.com The use of NBS is advantageous as it minimizes side reactions that can occur with higher concentrations of Br₂. masterorganicchemistry.com

The table below summarizes typical conditions for these transformations.

| Starting Material | Target Product | Reagents | Key Transformation |

| 2-Chloro-1,1-diphenylethanol | 2-Chloro-1,1-diphenylethene | Concentrated H₂SO₄ or H₃PO₄, Heat | Dehydration (Elimination) |

| 1,1-Diphenylethanol (related compound) | 1,1-Diphenylethylene | Acetic Acid, H₂SO₄ | Dehydration (Elimination) walisongo.ac.id |

| 1,1-Diphenylethylene | 2-Bromo-1,1-diphenylethene | N-Bromosuccinimide (NBS) | Addition-Elimination |

The formation of haloalkenes from 2-Chloro-1,1-diphenylethanol involves distinct mechanistic steps. The initial dehydration to form an alkene like 1,1-diphenylethene typically follows an E1 (Elimination, Unimolecular) mechanism. This process is initiated by the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary benzylic carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.

Once the intermediate alkene (1,1-diphenylethylene) is formed, its subsequent halogenation to produce a haloalkene like 2-Bromo-1,1-diphenylethene proceeds through an addition-elimination pathway . The reaction of an alkene with a halogen (e.g., Br₂ generated from NBS) can form a cyclic halonium ion intermediate . masterorganicchemistry.comma.edu In this three-membered ring, the halogen atom bears a positive charge. A nucleophile (which could be a bromide ion or the solvent) then attacks one of the carbon atoms of the ring, leading to the opening of the halonium ion and the formation of a dihaloalkane. However, to form the final haloalkene, a subsequent elimination of a hydrogen halide (H-X) must occur, which is facilitated by a base. This sequential process of addition followed by elimination is a key pathway for the synthesis of vinyl halides.

Nucleophilic Substitution Processes Involving 2-Chloro-1,1-diphenylethanol

2-Chloro-1,1-diphenylethanol can also undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by another nucleophile. Given the structure of the molecule, these reactions are likely to proceed through an Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism.

The Sₙ1 mechanism is favored due to the ability of the substrate to form a highly stabilized tertiary benzylic carbocation upon the departure of the leaving group. The two phenyl groups effectively delocalize the positive charge through resonance, making the carbocation intermediate particularly stable. The reaction is initiated by the protonation of the hydroxyl group in an acidic medium, forming a good leaving group (H₂O). Dissociation of this leaving group is the slow, rate-determining step, which yields the carbocation. In the final, fast step, a nucleophile attacks the planar carbocation. This can occur from either face, which would lead to a racemic mixture if the carbon were a stereocenter. Studies on similar 1-phenylethyl systems in polar protic solvents like methanol (B129727) have shown that the reaction proceeds via an Sₙ1 pathway involving an ion-pair preequilibrium. rsc.org

The table below outlines the key features of the Sₙ1 mechanism for this substrate.

| Feature | Description |

| Mechanism | Sₙ1 (Substitution, Nucleophilic, Unimolecular) |

| Rate Determining Step | Formation of the tertiary benzylic carbocation |

| Intermediate | Resonance-stabilized tertiary benzylic carbocation |

| Stereochemistry | Racemization expected if the electrophilic carbon is chiral |

| Favored by | Good leaving groups, stable carbocations, polar protic solvents |

Influence of Reaction Environment on Reactivity and Selectivity

The outcome of the transformations of 2-Chloro-1,1-diphenylethanol is highly dependent on the reaction environment. Solvent polarity and the presence of catalysts can direct the reaction towards either substitution or elimination pathways.

Solvent Polarity Effects on Reaction Outcomes

The choice of solvent plays a critical role in determining the reaction pathway. The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the rates of competing Sₙ1, Sₙ2, E1, and E2 reactions.

Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents are capable of hydrogen bonding and have high dielectric constants. They are particularly effective at solvating both cations and anions. For 2-Chloro-1,1-diphenylethanol, polar protic solvents strongly favor Sₙ1 and E1 mechanisms . This is because they stabilize the carbocation intermediate formed after the leaving group departs, as well as the departing leaving group itself, thus lowering the activation energy for the rate-determining step. In these solvents, Sₙ1 and E1 reactions often compete, with higher temperatures generally favoring the E1 pathway.

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have large dipole moments but lack acidic protons for hydrogen bonding. They are effective at solvating cations but not anions. While Sₙ1/E1 reactions are less favored than in protic solvents, these conditions can promote Sₙ2 and E2 reactions if a strong, non-bulky nucleophile/base is used. However, for a substrate like 2-Chloro-1,1-diphenylethanol, the steric hindrance from the two phenyl groups makes the Sₙ2 pathway highly unlikely. An E2 reaction could be favored with a strong, sterically hindered base.

The following table summarizes the expected major reaction pathways in different solvent types.

| Solvent Type | Favored Mechanism(s) | Rationale |

| Polar Protic | Sₙ1 / E1 | Stabilizes the carbocation intermediate and leaving group. |

| Polar Aprotic | E2 (with strong base) | Solvates the counter-ion of the base, increasing its reactivity. Sₙ2 is sterically hindered. |

| Non-polar | Slow or no reaction | Does not effectively stabilize charged intermediates or transition states. |

Role of Catalytic Systems in Directing Transformations

Catalysts are essential for controlling the selectivity and efficiency of reactions involving 2-Chloro-1,1-diphenylethanol.

Acid Catalysis : Strong Brønsted acids like H₂SO₄ and H₃PO₄ are the standard catalysts for promoting E1 dehydration to form alkenes. walisongo.ac.id They function by protonating the hydroxyl group, converting it into a good leaving group. Lewis acids, such as aluminum chloride (AlCl₃), can also catalyze elimination reactions by coordinating to the hydroxyl group, which enhances its leaving group ability.

Base Catalysis : Strong bases are used to promote E2 elimination reactions. For an E2 reaction to occur, a strong base abstracts a proton from a carbon adjacent to the leaving group in a concerted step with the departure of the leaving group. The choice of base is crucial; a bulky base like potassium tert-butoxide is often used to favor elimination over substitution. In the case of 2-Chloro-1,1-diphenylethanol, a strong base would likely promote the elimination of HCl to form 1,1-diphenylethenol, which would then tautomerize to a ketone, or promote the elimination of water if the hydroxyl group is first converted to a better leaving group.

Biocatalysis : In the broader context of synthesizing related chiral chlorohydrins, biocatalytic systems have been explored. For instance, a patent describes the use of baker's yeast for the asymmetric reduction of a precursor ketone to stereoselectively form (S)-2-chloro-1-phenylethanol derivatives. This highlights the potential for enzymatic systems to achieve high selectivity in transformations of similar substrates.

Comprehensive Kinetic Studies on Reactions Involving 2-Chloro-1,1-diphenylethanol

The presence of the diphenylmethyl group in 2-Chloro-1,1-diphenylethanol strongly influences its reaction pathways, primarily favoring mechanisms that proceed through carbocation intermediates. The stability of the resulting diphenylmethyl carbocation is a key factor in dictating the kinetics of its transformations.

Quantitative Rate Determinations and Mechanistic Interpretations

The solvolysis of tertiary halides, in general, is expected to follow an S(_N)1 pathway. For instance, studies on the solvolysis of various tertiary bromides in 80% aqueous ethanol demonstrate the influence of structure on reactivity, with more stable carbocations leading to faster reaction rates. Given that 2-Chloro-1,1-diphenylethanol is a tertiary alcohol, its reactions, particularly under solvolytic conditions, are anticipated to proceed through a carbocationic intermediate.

The general mechanism for the S(_N)1 solvolysis of a tertiary halide (R-X) can be depicted as follows:

Ionization (Rate-determining step): R-X → R + X

Nucleophilic attack: R + Sol-H → R-SolH

Deprotonation: R-SolH → R-Sol + H

For 2-Chloro-1,1-diphenylethanol, the hydroxyl group can also participate in intramolecular reactions or influence the stability of the carbocation.

Correlation of Structure with Reactivity through Kinetic Data

The correlation of structure with reactivity is a cornerstone of physical organic chemistry. For diphenylmethyl systems, the electronic nature of substituents on the phenyl rings can significantly impact the rate of solvolysis. Electron-donating groups stabilize the carbocation intermediate, thereby accelerating the reaction, while electron-withdrawing groups have the opposite effect.

While specific kinetic data tables for 2-Chloro-1,1-diphenylethanol were not found in the provided search results, the principles of structure-reactivity relationships can be illustrated with data from analogous systems. For example, the solvolysis rates of substituted benzyl (B1604629) chlorides show a strong dependence on the electronic properties of the substituent.

Table 1: Illustrative Relative Solvolysis Rates of Substituted Benzyl Chlorides

| Substituent (at para-position) | Relative Rate |

|---|---|

| -OCH(_3) | ~2500 |

| -CH(_3) | ~15 |

| -H | 1 |

| -Cl | ~0.3 |

This table is illustrative and based on general trends in S(_N)1 reactions of benzylic systems.

This trend highlights how electron-donating groups like methoxy (B1213986) (-OCH(_3)) dramatically increase the reaction rate by stabilizing the carbocation, whereas electron-withdrawing groups like nitro (-NO(_2)) significantly decrease the rate. A similar correlation would be expected for substituted derivatives of 2-Chloro-1,1-diphenylethanol, where substituents on the phenyl rings would modulate the stability of the diphenylmethyl carbocation.

The steric environment around the reaction center also plays a crucial role. The bulky phenyl groups in 2-Chloro-1,1-diphenylethanol sterically hinder the backside attack required for an S(_N)2 mechanism, further favoring the S(_N)1 pathway. The planarity of the carbocation intermediate is also favored by the diphenylmethyl structure, allowing for effective delocalization of the positive charge.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 1,1 Diphenylethanol

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. iosrjournals.org The IR spectrum of 2-Chloro-1,1-diphenylethanol is characterized by absorption bands corresponding to the vibrations of its hydroxyl, phenyl, and chloroalkyl moieties. iosrjournals.orgcdnsciencepub.com The mid-infrared region (4000–400 cm⁻¹) is particularly useful for identifying these fundamental vibrations. iosrjournals.org

The most prominent feature in the IR spectrum is the O-H stretching vibration of the tertiary alcohol group, which typically appears as a strong, broad band in the region of 3600-3200 cm⁻¹. cdnsciencepub.com The broadness of this peak is indicative of hydrogen bonding. Strong C-O stretching vibrations associated with the tertiary alcohol are expected in the 1200-1000 cm⁻¹ region. cdnsciencepub.com

The two phenyl groups give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic rings (C=C) typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The presence of the C-Cl bond is confirmed by a stretching vibration that is expected to appear in the 800-600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3600 - 3200 (Broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| C-O (Tertiary Alcohol) | Stretching | ~1150 |

| C-Cl (Alkyl Halide) | Stretching | 800 - 600 |

This table presents generalized expected IR absorption ranges based on typical functional group analysis.

Raman spectroscopy provides information complementary to IR spectroscopy. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For 2-Chloro-1,1-diphenylethanol, Raman spectroscopy is particularly useful for observing the vibrations of the non-polar bonds and the carbon skeleton. beilstein-journals.org

Symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals. Therefore, the symmetric stretching of the phenyl rings and the C-Cl stretching mode (~550 cm⁻¹) are expected to be well-defined in the Raman spectrum. This makes it a valuable technique for confirming the presence of the chloroalkane functionality with minimal sample preparation.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C=C | Ring Breathing/Stretching | ~1600, ~1000 |

| C-Cl | Stretching | ~550 |

This table presents generalized expected Raman shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed. compoundchem.com

The ¹H NMR spectrum of 2-Chloro-1,1-diphenylethanol provides precise information about the number and types of protons present. chemicalbook.comlibretexts.org The spectrum is expected to show three distinct sets of signals corresponding to the aromatic, methylene (B1212753), and hydroxyl protons.

The ten aromatic protons on the two phenyl rings are expected to appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.5 ppm. rsc.org The methylene protons (-CH₂Cl) are adjacent to an electron-withdrawing chlorine atom and the diphenylmethyl alcohol moiety, which deshields them. They are expected to produce a singlet at approximately δ 3.9-4.2 ppm, integrating to two protons. The singlet nature arises from the absence of adjacent protons for spin-spin coupling. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary significantly (δ 2.0-4.0 ppm) depending on factors like solvent, concentration, and temperature. compoundchem.com

| Proton Type | Integration | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 10H | 7.2 - 7.5 | Multiplet (m) |

| Methylene (-CH₂Cl) | 2H | 3.9 - 4.2 | Singlet (s) |

| Hydroxyl (-OH) | 1H | 2.0 - 4.0 | Broad Singlet (br s) |

This table presents predicted ¹H NMR data based on typical chemical shift values and analysis of similar structures. compoundchem.comrsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. chemicalbook.comlibretexts.org For 2-Chloro-1,1-diphenylethanol, distinct signals are expected for each unique carbon environment.

The quaternary carbon atom bonded to the hydroxyl group and the two phenyl rings (C-OH) is significantly deshielded and expected to appear around δ 75-80 ppm. The methylene carbon bonded to the chlorine atom (-CH₂Cl) will also be in the downfield region, typically around δ 50-55 ppm. rsc.org The aromatic carbons will produce a set of signals between δ 125 and 145 ppm. This includes the ipso-carbon (the carbon attached to the main structure), and the ortho, meta, and para carbons of the two equivalent phenyl rings. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | 140 - 145 |

| Aromatic (Ar-C) | 125 - 130 |

| Quaternary Alcohol (C-OH) | 75 - 80 |

| Methylene (-CH₂Cl) | 50 - 55 |

This table presents predicted ¹³C NMR data based on typical chemical shift values and data from related compounds. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. iosrjournals.org The molecular weight of 2-Chloro-1,1-diphenylethanol (C₁₄H₁₃ClO) is 232.70 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 232. Due to the presence of the chlorine-37 isotope, a characteristic M+2 peak at m/z 234 with an intensity of about one-third of the M⁺ peak is expected. Fragmentation of alcohols often involves the loss of a water molecule (H₂O), which would lead to a fragment ion at m/z 214. libretexts.org Another common fragmentation pathway involves the cleavage of the C-C bond adjacent to the oxygen atom. The loss of the chloromethyl radical (•CH₂Cl) would generate the stable benzhydryl cation at m/z 167. Further fragmentation of the aromatic portions can lead to the formation of the phenyl cation (m/z 77).

| m/z Value | Proposed Fragment Identity |

| 234 | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 232 | [M]⁺ (Molecular Ion) |

| 214 | [M - H₂O]⁺ |

| 197 | [M - Cl]⁺ |

| 167 | [M - CH₂Cl]⁺ (Benzhydryl cation) |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

This table presents expected fragmentation patterns based on common fragmentation rules for alcohols and halogenated compounds. libretexts.org

X-ray Crystallography for Precise Solid-State Structural Determination of 2-Chloro-1,1-diphenylethanol and its Derivatives

Detailed research findings from the X-ray crystallographic analysis of several derivatives are presented below, highlighting key structural features.

A study on boronate complexes derived from 2-amino-1,1-diphenylethanol (B1614561) reveals how the core diphenyl-ethanol framework influences the solid-state assembly. beilstein-journals.org The boronate-imine complex 8 and the boronate-amine complex 10 were synthesized and their structures were elucidated by X-ray diffraction. beilstein-journals.org Complex 8 crystallized as a conglomerate in the orthorhombic space group P2₁2₁2₁, while complex 10 ·CH₃OH crystallized in the tetragonal space group P4₁. beilstein-journals.org The boron-nitrogen coordinate bond was confirmed in both structures, with distances of 156.3 pm in 8 and 159.5 pm in 10 . beilstein-journals.org This slight elongation in the amine complex is attributed to the change in hybridization at the nitrogen atom from sp² to sp³. beilstein-journals.org

Table 1: Crystallographic Data for Boronate Derivatives of 2-Amino-1,1-diphenylethanol beilstein-journals.org

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|---|

| 8 | C₂₁H₁₉BClNO₂ | Orthorhombic | P2₁2₁2₁ | 8.597(2) | 12.908(3) | 17.111(3) | 90 | 90 | 90 |

| 10·CH₃OH | C₂₁H₂₁BClNO₂·CH₃OH | Tetragonal | P4₁ | 10.994(2) | 10.994(2) | 17.585(4) | 90 | 90 | 90 |

Data derived from a study on stereogenic boron in 2-amino-1,1-diphenylethanol-based boronate–imine and amine complexes. beilstein-journals.org

Furthermore, the crystal structure of 2-chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone, a compound containing a related structural motif, has been determined. nih.gov This racemic compound crystallizes in the monoclinic space group P2₁/c. nih.gov The piperidine (B6355638) ring adopts a twisted boat conformation, and the dihedral angle between the two phenyl rings is 86.52 (14)°. nih.gov Notably, no significant directional interactions such as hydrogen bonds were observed in its crystal packing. nih.gov

Table 2: Crystallographic Data for 2-chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone nih.gov

| Parameter | Value |

|---|---|

| Formula | C₂₁H₂₄ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5971 (9) |

| b (Å) | 12.9080 (13) |

| c (Å) | 17.1114 (16) |

| β (°) | 100.501 (5) |

Data obtained from the crystal structure of 2-chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone. nih.gov

In another relevant study, the crystal structure of 2-chloro-1-ferrocenylethanol was elucidated. researchgate.net This compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The solid-state structure is stabilized by intermolecular C-H···Cl and C-H···O hydrogen bonds, which form inversion dimers. researchgate.net These dimers are further linked by C-H···π interactions, resulting in the stacking of molecules along the b-axis. researchgate.net The presence of such hydrogen bonds highlights the potential for similar interactions in the crystal lattice of 2-Chloro-1,1-diphenylethanol, where the hydroxyl group can act as a hydrogen bond donor and the chlorine atom as a weak acceptor.

Table 3: Crystallographic Data for 2-chloro-1-ferrocenylethanol researchgate.net

| Parameter | Value |

|---|---|

| Formula | [Fe(C₅H₅)(C₇H₈ClO)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0366 (4) |

| b (Å) | 7.6215 (5) |

| c (Å) | 23.0837 (14) |

| β (°) | 91.737 (3) |

Data from the crystallographic report of 2-chloro-1-ferrocenylethanol. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Chloro 1,1 Diphenylethanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system. From this, a wide range of molecular properties can be derived.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. nanobioletters.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. This approach is widely used to investigate the properties of organic molecules. nih.gov

Geometry Optimization and Conformational Landscapes

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like 2-chloro-1,1-diphenylethanol, which has several rotatable bonds, this process involves exploring the potential energy surface to identify the lowest-energy conformers. mdpi.com

The structure of 2-chloro-1,1-diphenylethanol features a central carbon atom bonded to a hydroxyl group, a chloromethyl group, and two phenyl rings. The rotation around the C-C and C-O bonds gives rise to various possible conformations. DFT calculations, often using basis sets like 6-31G(d,p) or larger, can be employed to find the equilibrium geometry that minimizes steric hindrance between the bulky phenyl groups and the chloroethyl moiety. mdpi.comresearchgate.net The final optimized structure represents a balance of steric repulsion and stabilizing intramolecular interactions, such as potential weak hydrogen bonding involving the hydroxyl group.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.80 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | Cl-C-C | ~110.5° |

| Bond Angle | O-C-C | ~109.8° |

| Dihedral Angle | Phenyl Ring 1 - C - C - Phenyl Ring 2 | Varies significantly with conformation |

Note: The values in the table are illustrative and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations. Specific values for 2-chloro-1,1-diphenylethanol would require a dedicated computational study.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For 2-chloro-1,1-diphenylethanol, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO may have significant contributions from the C-Cl antibonding orbital, making this bond a potential site for nucleophilic attack. DFT calculations can provide precise energies and visualizations of these orbitals. researchgate.net From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and electrophilicity can be calculated to quantify the molecule's reactivity.

| Quantum Chemical Property | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.7 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.65 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.85 eV |

| Electrophilicity Index | ω | μ2 / 2η | 2.34 eV |

Note: These values are representative examples based on calculations for similar aromatic alcohols and chlorinated compounds. They serve to illustrate the output of a HOMO/LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to indicate different potential values: red signifies regions of high negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of high positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential.

In 2-chloro-1,1-diphenylethanol, an MEP map would likely show negative potential (red/yellow) concentrated around the electronegative oxygen and chlorine atoms. nanobioletters.comresearchgate.net A region of positive potential (blue) would be expected around the hydroxyl hydrogen, indicating its acidic character and potential to act as a hydrogen bond donor. The phenyl rings would present as largely neutral (green) but with negative potential above and below the plane of the rings due to the π-electron cloud.

High-Level Ab Initio and Post-Hartree-Fock Methods for Refined Electronic Structures

While DFT is a powerful tool, for even higher accuracy, especially in describing electron correlation effects, post-Hartree-Fock methods are employed. epfl.ch These methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Configuration Interaction (CI), build upon the initial Hartree-Fock solution to provide a more rigorous treatment of electron-electron interactions. ornl.govpku.edu.cn

These high-level ab initio methods are computationally more demanding than DFT and are typically used for smaller systems or to benchmark the results from DFT calculations. pku.edu.cn Applying a method like CI or Coupled Cluster (CC) could provide a more refined description of the electronic structure and conformational energies of 2-chloro-1,1-diphenylethanol, offering a deeper understanding of the subtle electronic effects that govern its properties. epfl.ch

Computational Modeling of Reaction Mechanisms

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For 2-Chloro-1,1-diphenylethanol, theoretical investigations can map out the potential energy surface for its various transformations, such as substitution, elimination, and oxidation reactions. These models are crucial for understanding the role of the chloro and hydroxyl functional groups and the steric and electronic influence of the two phenyl rings on the molecule's reactivity. By employing methods like Density Functional Theory (DFT), chemists can calculate the geometries of reactants, products, and intermediate structures along a reaction coordinate.

Identification and Characterization of Transition States

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS), which are first-order saddle points on the potential energy surface. The geometry and energy of a transition state determine the activation barrier and, consequently, the rate of a reaction. For reactions involving 2-Chloro-1,1-diphenylethanol, such as its dehydration to form 1,1-diphenylethene, computational methods can pinpoint the specific atomic arrangement at the peak of the energy profile.

In a typical computational workflow, a proposed transition state structure is optimized. A frequency calculation is then performed to confirm its nature. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate—the motion that directly leads to the breaking and forming of chemical bonds. For instance, in the acid-catalyzed dehydration of 2-Chloro-1,1-diphenylethanol, the transition state would likely feature an elongated C-O bond of the protonated hydroxyl group and a developing pi-bond between the carbon atoms.

These computational studies allow for the detailed analysis of bond lengths, angles, and charge distributions in the transition state, providing a quantitative basis for mechanistic proposals like SN1, SN2, E1, or E2 pathways.

Table 1: Illustrative Transition State Parameters for a Hypothetical E1 Dehydration of 2-Chloro-1,1-diphenylethanol

| Parameter | Ground State (Protonated Alcohol) | Transition State (TS) | Product (Carbocation Intermediate) |

| C-OH₂ Bond Length (Å) | ~1.5 | ~2.0 | ∞ (Dissociated) |

| C-C Bond Length (Å) | ~1.54 | ~1.48 | ~1.45 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

| Relative Energy (kcal/mol) | 0 | +15 | +5 |

Note: The data in this table is illustrative and represents typical values for such a reaction, not specific experimental or calculated results for 2-Chloro-1,1-diphenylethanol.

Free Energy Profiles and Reaction Energetics

Beyond identifying stationary points, computational chemistry allows for the construction of detailed free energy profiles along the intrinsic reaction coordinate (IRC). An IRC calculation maps the lowest energy path connecting the transition state to the reactants and products, providing a continuous view of the geometric and energetic changes throughout the reaction.

The reaction energetics for processes like the dimerization or etherification of related alcohols have been shown to follow mechanisms that can be elucidated through these profiles, distinguishing between SN1 and SN2 pathways. mdpi.com For 2-Chloro-1,1-diphenylethanol, such profiles would be critical in predicting how reaction conditions could be tuned to favor a specific product.

Solvation Models and Their Impact on Computational Outcomes

The surrounding solvent environment can have a profound effect on reaction mechanisms and energetics, particularly for reactions involving charged or highly polar species. Computational solvation models are essential for accurately predicting chemical behavior in solution. These models are broadly categorized into explicit and implicit approaches.

Explicit Solvation Models: These models involve including a number of individual solvent molecules in the computational simulation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but it is computationally very expensive due to the large number of atoms.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govresearchgate.net This method is computationally much more efficient and can provide a good approximation of the bulk electrostatic effects of the solvent on the solute. nih.govresearchgate.net

For a molecule like 2-Chloro-1,1-diphenylethanol, the choice of solvent can dictate the reaction pathway. In polar protic solvents, an SN1 or E1 mechanism, which proceeds through a stabilized carbocation intermediate, might be favored. In contrast, a polar aprotic solvent might favor an SN2 mechanism. The accuracy of computational predictions for reaction barriers and product ratios is therefore highly dependent on the selection of an appropriate solvation model that correctly describes these interactions. The significant change in conformational preferences of molecules upon solvation highlights the importance of these models. nih.gov

Investigation of Non-Linear Optical (NLO) Properties and Charge Transfer Mechanisms

Organic molecules with extensive π-conjugated systems and significant charge separation are of great interest for applications in non-linear optics (NLO). NLO materials can alter the properties of light and are used in technologies like optical switching and frequency conversion. The two phenyl rings in 2-Chloro-1,1-diphenylethanol provide a π-system, and the presence of electronegative chloro and oxygen atoms can induce charge asymmetry, suggesting potential NLO activity.

Computational chemistry, particularly DFT, is a primary tool for predicting and understanding the NLO properties of molecules. nih.govresearchgate.net Key parameters that are calculated include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Responsible for second-order NLO effects like second-harmonic generation (SHG). A non-zero β value is a prerequisite for a molecule to exhibit second-order NLO properties.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

The investigation of NLO properties is closely tied to understanding intramolecular charge transfer (ICT). nih.gov Upon electronic excitation, electron density can shift from an electron-donating part of a molecule to an electron-accepting part. In 2-Chloro-1,1-diphenylethanol, the phenyl groups can act as π-donors, while the chloro and hydroxyl groups can act as electron-withdrawing groups, facilitating ICT.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The spatial distribution of these orbitals reveals the nature of electronic transitions. A significant spatial separation between the HOMO (typically on the donor part) and the LUMO (on the acceptor part) indicates a charge-transfer character for the lowest energy electronic transition, which often correlates with a large hyperpolarizability. The energy gap between the HOMO and LUMO is also a critical parameter, as a smaller gap generally leads to higher polarizability and enhanced NLO response. nih.gov

Table 2: Representative Computational NLO and Electronic Properties for a Generic Aryl Alcohol

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating electronic excitability | 5.3 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 2.5 D |

| Mean Polarizability (⟨α⟩) | Average molecular polarizability | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (βtot) | Magnitude of the second-order NLO response | 10 x 10⁻³⁰ esu |

Note: This table provides illustrative values for a molecule with similar functional groups to demonstrate the types of data generated in a computational NLO study. These are not specific results for 2-Chloro-1,1-diphenylethanol.

Stereochemical Aspects of 2 Chloro 1,1 Diphenylethanol and Its Derivatives

Chirality and Enantiomeric Forms of 2-Chloro-1,2-diphenylethanol

Unlike 2-chloro-1,1-diphenylethanol, which possesses a single chiral center at the carbon bearing the hydroxyl group, its structural isomer, 2-chloro-1,2-diphenylethanol, features two chiral centers at C1 and C2. brainly.comchegg.com The presence of two stereocenters means that the molecule can exist as a maximum of four stereoisomers (2n, where n=2). brainly.com These stereoisomers exist as two pairs of enantiomers.

The carbon atom bonded to the hydroxyl group and a phenyl group, and the carbon atom bonded to the chlorine atom and a phenyl group, are both chiral. brainly.com This gives rise to the following possible configurations: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers form one enantiomeric pair (the erythro pair), while the (1R,2S) and (1S,2R) isomers form another enantiomeric pair (the threo pair). A meso compound is not possible for 2-chloro-1,2-diphenylethanol because the substituents on the two chiral carbons are not identical, meaning the molecule cannot have an internal plane of symmetry. brainly.com The preparation of enantiomerically pure forms, such as (1R,2S)- and (1S,2R)-2-chloro-1,2-diphenylethanol, has been a subject of synthetic interest. acs.org

Stereoselective Reactions and Diastereoselectivity

Controlling the three-dimensional structure during chemical reactions is paramount for producing specific stereoisomers. This is achieved through stereoselective reactions, which favor the formation of one stereoisomer over others.

A primary strategy for controlling stereochemistry is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed.

A prominent example involves derivatives of the analogous compound 2-amino-1,2-diphenylethanol. The (1S,2R) enantiomer of this amino alcohol has been employed as an effective chiral auxiliary in the Staudinger-type reaction of carboxylic acids with imines to produce β-lactams. thieme-connect.com The reaction, mediated by a 2-chloro-1-methylpyridinium (B1202621) salt, proceeds with excellent cis-selectivity and high diastereoselectivity, yielding the desired β-lactam products in high yields. thieme-connect.com

| Entry | R Group | Product | Yield (%) | Diastereomeric Ratio (cis/trans) |

| 1 | p-MeOC₆H₄ | 13a + 14a | 99 | >99:1 |

| 2 | Ph | 13b + 14b | 99 | >99:1 |

| 3 | p-ClC₆H₄ | 13c + 14c | quant. | >99:1 |

| 4 | PhCH=CH | 13d + 14d | 99 | >99:1 |

Table: Asymmetric β-Lactam Synthesis Using (1S,2R)-2-amino-1,2-diphenylethanol as a Chiral Auxiliary. Data sourced from thieme-connect.com.

This high level of stereocontrol demonstrates the efficacy of using chiral auxiliaries structurally related to 2-chloro-1,1-diphenylethanol to direct synthetic outcomes. thieme-connect.com

Diastereoselective reactions are crucial for creating new stereocenters with a defined relative configuration. Conjugate addition and alkylation reactions are powerful carbon-carbon bond-forming methods where such control is often sought. nih.govthieme-connect.de

Diastereoselective Conjugate Addition: In conjugate addition reactions, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. nih.gov To achieve diastereoselectivity, a chiral auxiliary can be attached to the Michael acceptor (the unsaturated compound), effectively blocking one face of the double bond from the incoming nucleophile. nih.govuvm.edu For instance, the use of Oppolzer's camphorsultam as a chiral auxiliary has been shown to achieve a highly diastereoselective conjugate addition, affording the product in a 33:1 diastereomeric ratio. uvm.edu This general principle is applicable to systems involving derivatives of 2-chloro-1,1-diphenylethanol.

Diastereoselective Alkylation: Alkylation reactions involve the addition of an alkyl group to a molecule, often a carbanion. When the substrate contains a stereocenter, the introduction of a new alkyl group can lead to the formation of diastereomers. The stereochemical outcome is influenced by factors such as the nature of the substrate, the electrophile, and the reaction conditions. thieme-connect.de Enantioselective phase-transfer catalysis, using chiral catalysts, has been successfully applied to the α-alkylation of malonate esters, including those derived from 2,2-diphenylethanol (B156489), achieving high yields and excellent enantioselectivities (up to 99% ee). nih.gov

Methods for Enantiomeric Excess Determination and Chiral Resolution

Chiral Resolution: The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution. A classical and widely used method is the formation of diastereomeric salts. This involves reacting the racemic mixture (e.g., a racemic alcohol derivative) with an enantiomerically pure resolving agent, such as a chiral acid or base. google.com The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

For example, racemic 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) can be converted to its hydrogenphthalate derivative and then resolved by forming a salt with an optically active organic amine. google.com After separation of the less soluble diastereomeric salt, the desired enantiomer of the alcohol can be recovered.

Enantiomeric Excess (ee) Determination: Once a resolution is performed or an asymmetric synthesis is complete, it is crucial to determine the enantiomeric purity of the product. Enantiomeric excess is a measure of the purity, defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. google.com Columns such as "Chiralcel OD" are frequently used for this purpose. google.com

Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a capillary column with a chiral stationary phase to separate volatile enantiomers. nih.gov

Fluorescence-Based Assays: Modern high-throughput methods have been developed that utilize the formation of fluorescent diastereomeric complexes. The differential fluorescence intensity of the complexes formed by each enantiomer allows for a rapid and sensitive determination of the enantiomeric excess. nih.govbath.ac.uk

Studies on Solvent-Induced Stereoselectivity in Analogous Systems

The choice of solvent can have a profound impact on the stereochemical outcome of a reaction or resolution, a phenomenon known as solvent-induced stereoselectivity or "chirality switching." swinburne.edu.aunih.gov This effect is particularly notable in the resolution of racemates by diastereomeric salt formation.

Studies on systems analogous to 2-chloro-1,1-diphenylethanol have demonstrated that the stereochemistry of the enantiomer that crystallizes from solution can be reversed simply by changing the recrystallization solvent. swinburne.edu.aunih.gov For example, in the optical resolution of racemic 2-chlorotropic acid using (1R,2S)-(−)-2-amino-1,2-diphenylethanol (ADPE), the choice of alcohol solvent dictates which enantiomer is obtained. swinburne.edu.au

| Solvent | Precipitated Salt | Enantiomer Obtained |

| Methanol (B129727) | (S)-2-Cl-TA·(−)-ADPE | (S)-2-Cl-TA |

| Ethanol (B145695) | (S)-2-Cl-TA·(−)-ADPE | (S)-2-Cl-TA |

| n-Propanol | (S)-2-Cl-TA·(−)-ADPE | (S)-2-Cl-TA |

| i-Propanol | (R)-2-Cl-TA·(−)-ADPE | (R)-2-Cl-TA |

| s-Butanol | (R)-2-Cl-TA·(−)-ADPE | (R)-2-Cl-TA |

Table: Solvent-Induced Chirality Switching in the Resolution of rac-2-Chlorotropic Acid (rac-2-Cl-TA) with (−)-ADPE. Data sourced from swinburne.edu.au.

The mechanism behind this chirality switching was elucidated through crystal structure analysis. It was found that the incorporation of solvent molecules into the crystal lattice of the diastereomeric salt can play a key role. swinburne.edu.aunih.govnih.gov For instance, linear alcohols were incorporated into the crystal structure of the (S)-acid salt, reinforcing its supramolecular structure and making it less soluble. Conversely, branched alcohols did not incorporate, leading to the crystallization of the (R)-acid salt. swinburne.edu.au This demonstrates that solvent-crystal interactions can be a powerful tool for controlling stereoselectivity in the resolution of chiral compounds.

Advanced Applications of 2 Chloro 1,1 Diphenylethanol in Complex Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthesis

2-Chloro-1,1-diphenylethanol serves as a crucial intermediate in the synthesis of various organic compounds. Its structural framework, featuring a reactive chloro group and two phenyl rings, makes it a versatile building block in the production of specialty chemicals.

Precursor in the Synthesis of Clomiphene Citrate (B86180) via Friedel-Crafts Alkylation

One of the notable applications of 2-Chloro-1,1-diphenylethanol is its role as a synthetic intermediate in the preparation of Clomiphene Citrate. The synthesis process involves a dehydration step, followed by chlorination and subsequent reaction with citric acid to yield the final product. newdrugapprovals.orgpatsnap.com

The synthesis can be summarized in the following key transformations:

Dehydration: Conversion of the starting alcohol to an alkene. newdrugapprovals.orgpatsnap.com

Chlorination: Introduction of a chlorine atom to the double bond. newdrugapprovals.orgpatsnap.com

Salt Formation: Reaction with citric acid to produce the final citrate salt. newdrugapprovals.orgchemicalbook.com

The table below outlines a typical reaction sequence for the synthesis of Clomiphene Citrate.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Dehydration | 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol | Excess Hydrogen Chloride, Ethanol (B145695), Reflux | 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanamine hydrochloride |

| 2. Chlorination | 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanamine hydrochloride | N-chlorosuccinimide | 2-{4-[2-chloro-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanamine (Clomiphene) |

| 3. Salt Formation | 2-{4-[2-chloro-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanamine | Citric Acid, Acetone | Clomiphene Citrate |

This table provides a simplified representation of the synthesis process.

Building Block for Other Specialty Organic Compounds

The chemical reactivity of 2-Chloro-1,1-diphenylethanol makes it a valuable precursor for a range of specialty organic compounds beyond pharmaceuticals. Its structure allows for various chemical modifications, leading to the creation of more complex molecules. For instance, it can be used in the synthesis of compounds investigated in materials science, such as polymers and coatings, where its aromatic rings contribute to the material's properties. lookchem.com

Catalytic Chemistry Involving 2-Chloro-1,1-diphenylethanol Scaffolds

The structural motif of 2-Chloro-1,1-diphenylethanol is integral to the development of advanced catalytic systems, particularly in the realm of asymmetric synthesis.

Design and Application of Chiral Ligands

The development of chiral ligands is fundamental to asymmetric catalysis, aiming to control the stereochemical outcome of a reaction. umich.edudiva-portal.org While direct use of 2-Chloro-1,1-diphenylethanol as a ligand is not the primary focus, its derivatives and related structures, such as chiral amino alcohols, are crucial in ligand design. diva-portal.orgresearchgate.net For example, chiral 1,2-diphenylethanol (B1347050) derivatives are used to create ligands for various metal-catalyzed reactions. frontiersin.org The design of these ligands often involves creating a specific steric and electronic environment around a metal center to facilitate enantioselective transformations. diva-portal.org The synthesis of these ligands can be modular, allowing for the tuning of their properties by varying substituents. diva-portal.org

Contribution to Enantioselective Catalysis

Enantioselective catalysis is a powerful strategy for producing chiral molecules from achiral starting materials. beilstein-journals.org Derivatives of the 1,1-diphenylethanol (B1581894) scaffold are utilized in various enantioselective reactions. For example, chiral amino alcohols derived from similar structures are used as ligands in the asymmetric transfer hydrogenation of ketones, yielding chiral secondary alcohols with high enantioselectivity. researchgate.net The catalytic enantioselective addition of organometallic reagents to carbonyl compounds is another area where such scaffolds are employed to produce chiral alcohols efficiently. nih.gov The goal is to create a chiral environment that favors the formation of one enantiomer over the other. beilstein-journals.org

The table below highlights some enantioselective reactions where ligands derived from similar chiral backbones have been applied.

| Reaction Type | Catalyst System Example | Product Type | Enantioselectivity (ee) |

| Asymmetric Transfer Hydrogenation of Ketones | [Ru(p-cymene)Cl2]2 with chiral amino alcohol ligands | Chiral Secondary Alcohols | up to 95% ee |

| Enantioselective Addition of Dialkylzincs to Aldehydes | Ti(OiPr)4 with chiral diol ligand | Chiral Alcohols | up to 91% ee nih.gov |

| Asymmetric Friedel-Crafts Alkylation | Cu(II)-Oxazoline-Imidazoline Complexes | Alkylated Indoles | Not specified |

This table showcases examples of enantioselective catalysis using ligand types related to the 2-Chloro-1,1-diphenylethanol scaffold.

Participation in Catalytic Shuttle Arylation Reactions of Tertiary Alcohols

Recent advancements in catalysis have explored novel reaction pathways, including shuttle reactions. While direct participation of 2-Chloro-1,1-diphenylethanol is not explicitly detailed, the broader class of tertiary alcohols, including 1,1-diphenylethanol, has been investigated in rhodium(I)-catalyzed shuttle arylation reactions. lookchem.com These reactions involve the cleavage of a C-C bond in unstrained triaryl alcohols and the selective transfer of an aryl group to a ketone. lookchem.com This methodology represents an innovative approach to forming new carbon-carbon bonds.

Derivatization for Analytical and Chiral Separation Techniques

The analytical determination and separation of 2-Chloro-1,1-diphenylethanol enantiomers often necessitate chemical modification through derivatization. This process involves converting the parent molecule into a new compound, or derivative, to enhance its properties for analytical purposes. chromatographyonline.com Derivatization is a crucial strategy in chromatography for several reasons: it can improve the volatility or solubility of an analyte, reduce its polarity, or enhance its detectability. chromatographyonline.com For a chiral compound like 2-Chloro-1,1-diphenylethanol, which has two stereogenic centers, derivatization is particularly valuable for facilitating the separation of its enantiomers. chegg.com

The primary site for derivatization on the 2-Chloro-1,1-diphenylethanol molecule is the hydroxyl (-OH) group. Common reactions include esterification or acylation. chromatographyonline.comscience.gov These modifications can be broadly categorized based on their analytical goal: either to improve detection by achiral methods or to enable or enhance the resolution of enantiomers.

Derivatization for Enhanced Achiral Analytical Detection

For quantitative analysis using common chromatographic techniques like High-Performance Liquid Chromatography (HPLC), adequate detection is paramount. The inherent chromophore of 2-Chloro-1,1-diphenylethanol (the two phenyl rings) provides UV absorbance, but its sensitivity may be insufficient for trace-level analysis. To overcome this, the alcohol can be reacted with a derivatizing agent that introduces a functional group with strong absorbance (a chromophore) or fluorescence (a fluorophore). chromatographyonline.com This pre-column derivatization creates a derivative that is more easily detected, thereby lowering the limit of detection (LOD) and limit of quantification (LOQ).

The selection of a derivatizing agent depends on the analytical detector available. For UV-Vis detection, reagents that introduce aromatic systems or conjugated double bonds are ideal. For fluorescence detection, reagents that impart high quantum yields are chosen. nih.gov The reaction must be rapid, quantitative, and produce a stable product to ensure reliable analysis. chromatographyonline.com

Table 1: Potential Derivatizing Agents for Enhanced HPLC Detection of 2-Chloro-1,1-diphenylethanol

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Detection Method | Potential Advantage |